PAM-2 (α7 nAChR PAM) vs. PAM-4: Comparative Potency and Selectivity
PAM-2 (E)-3-furan-2-yl-N-p-tolyl-acrylamide) exhibits a human α7 nAChR EC50 of 39 μM, compared to PAM-4 which has an EC50 of 5.5 μM at the same receptor. However, PAM-2 demonstrates superior selectivity over off-target ion channels, with an IC50 of 174 μM at α9α10 nAChR and 89 μM at CaV2.2 channels. This selectivity profile is not available for PAM-4. In a mouse model of chemotherapy-induced neuropathic pain (oxaliplatin), PAM-2 at 3 mg/kg i.p. significantly reversed mechanical allodynia without motor impairment [1]. The EC50 for PAM-2 in rat α7 nAChR is 12 μM, indicating species-specific potency differences that are critical for translational studies [2].
| Evidence Dimension | Potency at human α7 nAChR |
|---|---|
| Target Compound Data | EC50 = 39 μM (PAM-2) |
| Comparator Or Baseline | PAM-4: EC50 = 5.5 μM |
| Quantified Difference | PAM-4 is 7.1-fold more potent; however, PAM-2 has defined selectivity data |
| Conditions | Recombinant human α7 nAChR expressed in oocytes, electrophysiology |
Why This Matters
Researchers requiring a well-characterized selectivity profile for CNS applications should select PAM-2, whereas those prioritizing raw potency may consider PAM-4, but with less defined off-target risk.
- [1] Arias HR, et al. The Antinociceptive and Antiinflammatory Properties of 3-furan-2-yl-N-p-tolyl-acrylamide, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in Mice. Anesth Analg. 2016. View Source
- [2] Manetti D, et al. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Ligands. Molecules. 2023. View Source
